Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate
Description
Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by multiple functional groups: a bromo substituent at position 4, a formyl group at position 2, a methyl group at position 7, a propionyloxy ester at position 5, and an ethyl carboxylate moiety at position 2.
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-7-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO6/c1-4-11(19)22-9-6-8(3)15-13(14(9)17)12(10(7-18)23-15)16(20)21-5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURGVWZRGCFDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C(=C1)C)OC(=C2C(=O)OCC)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The bromo and formyl groups can be introduced through halogenation and formylation reactions, respectively. The propionyloxy group is often added via esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The propionyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the bromo group can yield this compound.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its derivatives can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Key comparisons with analogous benzofuran derivatives include:
Table 1: Substituent-Based Comparison
Key Observations :
- Bromination: Bromine at position 4 (target) vs. position 5 (Compound 4). Brominated benzofurans generally exhibit reduced cytotoxicity compared to non-brominated precursors, as seen in .
- Ester Groups : The propionyloxy group (target) vs. 4-methylbenzoyloxy () may alter solubility and metabolic stability . Propionyloxy’s shorter alkyl chain could enhance hydrophilicity compared to aromatic esters.
Key Findings :
- Cytotoxicity: Brominated benzofurans (e.g., Compound 4) show lower cytotoxicity than non-brominated precursors, suggesting the target compound’s bromo substituent may similarly mitigate toxicity .
- Antibacterial Activity : Piperidine-substituted derivatives (e.g., TAM9, ) highlight the role of basic nitrogen in targeting Gram-positive bacteria, a feature absent in the target compound .
Biological Activity
Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, which is recognized for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including anticancer properties, synthetic routes, and future research directions.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of 18 carbon atoms, 19 hydrogen atoms, one bromine atom, and four oxygen atoms. The compound features various functional groups, including a bromine atom, a formyl group, and an ethyl ester.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 373.25 g/mol |
| Functional Groups | Bromine, Formyl, Ester |
| Synthetic Routes | Multi-step organic reactions |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice to achieve optimal yields. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
-
In Vitro Studies :
- The compound was screened for activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. Results showed that certain analogues demonstrated promising IC values, indicating effective inhibition of cancer cell growth .
- Morphological changes in treated cells further confirmed the compound's potential as an anticancer agent.
- Molecular Docking Studies :
Case Studies
A recent study investigated various substituted benzofuran derivatives, revealing that those with methoxy and chloro groups exhibited moderate activity against cancer cells compared to more potent derivatives . This suggests that structural modifications can significantly influence biological activity.
Future Directions
Further research is necessary to elucidate the specific mechanisms of action for this compound. Potential areas for investigation include:
- Detailed Mechanistic Studies : Employing biochemical assays to define how the compound interacts at the molecular level.
- In Vivo Studies : Expanding research to animal models to assess therapeutic efficacy and safety.
- Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and reduce costs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate with high purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dichloromethane for sulfoxide formation), and reaction time. For example, bromination and esterification steps often use catalysts like TEA (triethylamine) and require anhydrous conditions to avoid hydrolysis of the ester group. Purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate intermediates and the final product .
- Key Data :
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| Bromination | 0–5°C, DCM solvent | 70–80% yield |
| Esterification | Reflux in ethanol, 12 h | 85–90% yield |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, bromine’s deshielding effects) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ at m/z 444.0208 for C₁₉H₁₇BrO₆) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., using SHELX software for refinement) .
Advanced Research Questions
Q. How can functional group reactivity be leveraged to design derivatives with enhanced bioactivity?
- Methodological Answer :
- Aldehyde Group (C=O) : Acts as an electrophilic site for nucleophilic additions (e.g., forming Schiff bases with amines) to modify pharmacokinetic properties .
- Propionyloxy Ester : Hydrolyzes under basic conditions to a carboxylic acid, enabling prodrug strategies for controlled release .
- Bromine Substituent : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
- Example Modification :
| Reaction Type | Reagents | Target Modification |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Replace Br with aryl group |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency discrepancies due to solubility or assay conditions .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or kinases, reconciling divergent experimental results .
Q. How does crystallographic data inform the compound’s conformational stability?
- Methodological Answer :
- ORTEP Diagrams : Visualize bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles to assess steric strain from the benzofuran core .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between carbonyl and adjacent methyl groups) influencing crystal packing .
Data Contradiction Analysis
Q. Why do solubility profiles vary in different solvent systems?
- Methodological Answer :
- LogP Calculations : Predicted logP ~3.2 (using ChemDraw) suggests higher solubility in organic solvents (DMSO > ethanol > water) .
- pH-Dependent Solubility : The ester group hydrolyzes in aqueous basic conditions, increasing hydrophilicity but reducing stability .
Structural Analog Comparison
Q. How do halogen substitutions (Br vs. F/Cl) impact biological activity?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine’s polarizability enhances binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) compared to smaller halogens .
- Comparative Table :
| Analog | Substituent | IC₅₀ (COX-2 Inhibition) |
|---|---|---|
| Br Derivative | 4-Bromo | 1.2 µM |
| Cl Derivative | 4-Chloro | 3.8 µM |
| F Derivative | 4-Fluoro | 5.6 µM |
Experimental Design Recommendations
Q. What in vitro assays are optimal for evaluating antiviral potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
